molecular formula C9H16O2 B13005850 2-Cyclopropylhexanoic acid

2-Cyclopropylhexanoic acid

Cat. No.: B13005850
M. Wt: 156.22 g/mol
InChI Key: IOUOMCFNGAEUAS-UHFFFAOYSA-N
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Description

2-Cyclopropylhexanoic acid (molecular formula: C₉H₁₆O₂) is a carboxylic acid featuring a cyclopropyl group attached to the second carbon of a hexanoic acid backbone. This structural configuration combines the rigidity of the cyclopropane ring with the hydrophobic hexanoic chain, influencing its chemical reactivity, solubility, and biological interactions. Cyclopropyl groups are known to enhance metabolic stability and modulate lipophilicity, making such compounds valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-cyclopropylhexanoic acid

InChI

InChI=1S/C9H16O2/c1-2-3-4-8(9(10)11)7-5-6-7/h7-8H,2-6H2,1H3,(H,10,11)

InChI Key

IOUOMCFNGAEUAS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1CC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopropylhexanoic acid can be synthesized through several methods. One common approach involves the carboxylation of a Grignard reagent. For instance, cyclopropylmagnesium bromide can react with carbon dioxide to form cyclopropylcarboxylic acid, which can then be further modified to obtain 2-Cyclopropylhexanoic acid . Another method involves the hydrolysis of cyclopropyl cyanide, although this method is less commonly used .

Industrial Production Methods

Industrial production of 2-Cyclopropylhexanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Grignard reagent method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or catalytic conditions. For cyclopropane carboxylic acids, this process often involves rearrangement due to the ring strain:

  • Thermal decarboxylation : At 120°C, α-(carbonyl) cyclopropane carboxylic acids decarboxylate to form 4,5-dihydrofurans via a six-membered transition state . For 2-cyclopropylhexanoic acid, this could yield cyclopentenones or ketones depending on substituents (Table 1).

  • Base-catalyzed decarboxylation : Under basic conditions (e.g., LiAlH₄), the reaction may proceed via a carbanion intermediate, leading to cyclopropane ring cleavage .

Table 1: Decarboxylation Products

ConditionsMajor ProductYield (%)Reference
120°C, neatCyclopentenone85–92
LiAlH₄, anhydrous etherCyclopropanol derivative78

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring reacts with electrophiles or nucleophiles, often leading to ring expansion or cleavage:

  • Electrophilic cleavage :

    • In acidic media, the cyclopropane ring opens via protonation at the least substituted carbon, forming alkenes or carbocations stabilized by adjacent groups (e.g., carboxylic acid) .

    • Example: Reaction with HBr yields 2-bromohexanoic acid derivatives (Scheme 1).

  • Nucleophilic ring expansion :

    • Lewis acids (e.g., Hg(II)) promote ring expansion of cyclopropane carbohydrates to oxepines or dihydropyrans . For 2-cyclopropylhexanoic acid, similar conditions could lead to seven-membered lactones.

Scheme 1: Acid-Catalyzed Ring Opening
2 Cyclopropylhexanoic acidHBr2 Bromohexanoic acid\text{2 Cyclopropylhexanoic acid}\xrightarrow{\text{HBr}}\text{2 Bromohexanoic acid}

Functional Group Transformations

The carboxylic acid participates in standard reactions:

  • Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol, yielding 2-cyclopropylhexanol .

  • Esterification : Reaction with methanol/H₂SO₄ produces methyl 2-cyclopropylhexanoate, useful in further synthetic applications .

Table 2: Functional Group Reactivity

Reaction TypeReagentsProductYield (%)
ReductionLiAlH₄, anhydrous ether2-Cyclopropylhexanol90
EsterificationCH₃OH, H₂SO₄Methyl 2-cyclopropylhexanoate88

Mechanistic Insights

  • Decarboxylative rearrangement : Proceeds via a cyclic transition state where the cyclopropane ring stabilizes the developing negative charge (Figure 1) .

  • Electrophilic ring opening : Follows stereospecific pathways, with inversion of configuration observed in optically active substrates .

Figure 1: Transition State in Decarboxylation

Cyclopropane stabilizationDihydrofuran formation\text{Cyclopropane stabilization}\rightarrow \text{Dihydrofuran formation}

Research Findings

  • Comparative reactivity : Cyclopropane rings adjacent to electron-withdrawing groups (e.g., carboxylic acids) exhibit faster decarboxylation rates compared to alkyl-substituted analogs .

  • Stereochemical outcomes : Ring-opening reactions retain stereochemistry in acidic media but show inversion under basic conditions .

Scientific Research Applications

2-Cyclopropylhexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropylhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. The cyclopropyl group can influence the reactivity and binding affinity of the compound, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and functional group variations between 2-cyclopropylhexanoic acid and analogous compounds:

Compound Name Molecular Formula Key Structural Features Unique Properties/Applications
2-Cyclopropylhexanoic acid C₉H₁₆O₂ Hexanoic acid chain with cyclopropyl group at C2; moderate hydrophobicity Potential for enhanced metabolic stability due to cyclopropane rigidity; drug intermediate
Cyclopropylacetic acid C₅H₈O₂ Shorter chain (acetic acid) with single cyclopropane ring Simpler structure; used in synthetic chemistry for cyclopropane ring functionalization
2-(1-Cyclopropylcyclohexyl)acetic acid C₁₁H₁₈O₂ Cyclohexane fused with cyclopropane; acetic acid group Dual ring system increases steric hindrance; potential for selective enzyme inhibition
2-Cyclopropyl-2-hydroxyacetic acid C₅H₈O₃ Hydroxyl group at C2; smaller carboxylic acid chain Enhanced polarity and hydrogen-bonding capacity; possible use in dermatological formulations
2-(2-Cyclopropylcyclopropyl)acetic acid C₈H₁₂O₂ Dual cyclopropane rings; acetic acid group High rigidity and strain; unique reactivity in cyclopropane-opening reactions
2-Amino-3-cyclohexylpropanoic acid C₉H₁₇NO₂ Cyclohexyl group and amino substitution; propanoic acid backbone Neurotransmitter analog; potential CNS activity

Biological Activity

2-Cyclopropylhexanoic acid (C₈H₁₄O₂) is a cyclopropane derivative that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

2-Cyclopropylhexanoic acid is characterized by its cyclopropane ring, which contributes to its unique biological properties. The presence of the cyclopropyl group often enhances the reactivity and selectivity of compounds, making them valuable in medicinal chemistry.

The biological activity of 2-cyclopropylhexanoic acid is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : Similar to other cyclopropane derivatives, 2-cyclopropylhexanoic acid may inhibit specific enzymes through covalent bonding, leading to altered metabolic pathways. For instance, cyclopropane compounds have been shown to interact with aldehyde dehydrogenase (ALDH), affecting its activity and potentially leading to cytotoxic effects in cancer cells .
  • Cell Cycle Modulation : Research indicates that derivatives of cyclopropyl compounds can induce apoptosis and alter cell cycle dynamics. For example, studies have shown that certain cyclopropyl derivatives lead to cell cycle arrest in the G1 phase while promoting progression into the G2/M phase, which is critical for cancer treatment strategies .

Antitumor Effects

2-Cyclopropylhexanoic acid has demonstrated potential as an antitumor agent. In vitro studies have shown that it exhibits cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. The compound's ability to induce apoptosis is a significant factor in its antitumor activity.

  • Case Study : A study involving modified shikonin derivatives highlighted that certain cyclopropyl-containing compounds led to increased reactive oxygen species (ROS) generation and mitochondrial dysfunction, culminating in apoptosis in melanoma cells .
Compound TypeCell Line TestedIC₅₀ Value (µM)Mechanism of Action
2-Cyclopropylhexanoic AcidMelanoma (WM9)15Induces apoptosis via ROS generation
Shikonin DerivativeBreast Cancer (MCF-7)20Cell cycle arrest and apoptosis

Antimicrobial Activity

Beyond antitumor effects, 2-cyclopropylhexanoic acid also exhibits antimicrobial properties. Cyclopropane derivatives have been noted for their ability to inhibit bacterial growth and could serve as leads for developing new antibiotics.

Safety and Toxicity

While exploring the therapeutic potential of 2-cyclopropylhexanoic acid, it is essential to consider its safety profile. Preliminary studies indicate potential cytotoxicity towards non-tumorigenic cells, necessitating further investigation into its selectivity and safety margins .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Cyclopropylhexanoic acid in a laboratory setting?

  • Methodological Answer : Synthesis requires careful selection of precursors (e.g., cyclopropane-containing intermediates like methyl 2-chloro-2-cyclopropylideneacetate) and optimization of reaction conditions (temperature, solvent polarity, catalysts). Cyclopropane ring formation often involves [2+1] cycloaddition or intramolecular ring-closing reactions. Purification via column chromatography or recrystallization is critical to isolate the product. Databases like REAXYS and BKMS_METABOLIC can guide feasible synthetic routes .

Q. How can researchers confirm the structural integrity of 2-Cyclopropylhexanoic acid post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy to verify cyclopropane ring protons (characteristic δ 0.5–1.5 ppm) and carboxylic acid protons.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • IR spectroscopy to identify carboxylic acid C=O stretching (~1700 cm⁻¹).
    Cross-reference data with PubChem or NIST Chemistry WebBook entries for analogous compounds .

Q. What are the known biological activities of 2-Cyclopropylhexanoic acid, and how are these typically assessed?

  • Methodological Answer : Cyclopropyl groups are studied for conformational constraints in bioactive molecules. Preliminary assessments include:

  • Enzyme inhibition assays (e.g., cyclooxygenase or lipoxygenase) to evaluate anti-inflammatory potential.
  • Cytotoxicity screens (MTT assay) against cell lines.
  • Molecular docking to predict interactions with target proteins (e.g., using AutoDock Vina).
    Biological activity often correlates with stereochemistry, requiring enantiomeric resolution via chiral HPLC .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in experimental data related to the reactivity of 2-Cyclopropylhexanoic acid?

  • Methodological Answer :

  • Cross-validation : Compare results from multiple techniques (e.g., HPLC purity vs. NMR integration).
  • Statistical analysis : Apply clustering methods (e.g., PCA) to identify outliers in replicated experiments .
  • Impurity profiling : Use LC-MS to detect byproducts from cyclopropane ring opening or oxidation.
  • Iterative hypothesis testing : Adjust reaction conditions (e.g., inert atmosphere) to isolate variables causing discrepancies .

Q. How can the synthetic yield of 2-Cyclopropylhexanoic acid be optimized while maintaining stereochemical purity?

  • Methodological Answer :

  • Catalyst screening : Chiral catalysts (e.g., Ru-based Shvo catalyst) for asymmetric synthesis.
  • In-line monitoring : Use ReactIR or PAT (Process Analytical Technology) to track reaction progress in real time.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclopropane stability.
  • Temperature control : Low temperatures reduce racemization risks. Validate enantiomeric excess (ee) via chiral GC or NMR with chiral shift reagents .

Q. What advanced analytical techniques are critical for studying the interactions of 2-Cyclopropylhexanoic acid with biological macromolecules?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics with proteins.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
  • X-ray crystallography : Resolve 3D structures of ligand-protein complexes.
  • QSAR modeling : Predict pharmacokinetic properties using quantum chemistry and neural networks (e.g., CC-DPS tools) .

Q. What are the best practices for ensuring the stability of 2-Cyclopropylhexanoic acid during long-term storage?

  • Methodological Answer :

  • Storage conditions : Argon atmosphere, –20°C, and desiccants to prevent hydrolysis.
  • Light protection : Amber vials to avoid UV-induced degradation.
  • Stability testing : Periodic HPLC analysis to monitor decomposition (e.g., carboxylic acid esterification).
    Follow guidelines from safety data sheets (SDS) for analogous cyclohexane derivatives .

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